2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine
Overview
Description
2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position and a pyrrolidine-1-carbonyl group at the fifth position of the pyridine ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common for compounds with similar structures .
Biochemical Pathways
It’s known that the pyrrolidine ring is a versatile scaffold for novel biologically active compounds, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring and its derivatives are known to have target selectivity, leading to different biological profiles of drug candidates .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine typically involves the bromination of 5-(pyrrolidine-1-carbonyl)pyridine. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolidine-1-carbonyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-5-(pyrrolidine-1-carbonyl)pyridine, while Suzuki-Miyaura coupling can produce various biaryl derivatives.
Scientific Research Applications
2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Its derivatives may be explored for use in organic electronics and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloropyridine: Similar in structure but with a chlorine atom instead of the pyrrolidine-1-carbonyl group.
5-(Pyrrolidine-1-carbonyl)pyridine: Lacks the bromine atom, which affects its reactivity and applications.
2-Amino-5-(pyrrolidine-1-carbonyl)pyridine: Contains an amino group instead of the bromine atom, leading to different chemical properties and uses.
Uniqueness
2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine is unique due to the combination of the bromine atom and the pyrrolidine-1-carbonyl group, which imparts distinct reactivity and potential applications. This combination allows for versatile chemical modifications and the exploration of various scientific research avenues.
Properties
IUPAC Name |
(6-bromopyridin-3-yl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-9-4-3-8(7-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYZHYWBDDECDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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